2-(2-fluorophenoxy)-1-(4-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)ethanone
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Overview
Description
2-(2-fluorophenoxy)-1-(4-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)ethanone is a synthetic organic compound characterized by its complex structure, which includes a fluorophenoxy group, a diazepane ring, and a pyrazole sulfonyl moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-fluorophenoxy)-1-(4-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)ethanone typically involves multiple steps:
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Formation of the Fluorophenoxy Intermediate: : The initial step involves the preparation of the 2-fluorophenoxy intermediate, which can be synthesized by reacting 2-fluorophenol with an appropriate halogenated reagent under basic conditions.
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Diazepane Ring Formation: : The next step is the formation of the 1,4-diazepane ring. This can be achieved through a cyclization reaction involving a suitable diamine and a dihalide under controlled conditions.
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Attachment of the Pyrazole Sulfonyl Group: : The 1,3,5-trimethyl-1H-pyrazole-4-sulfonyl chloride is then reacted with the diazepane intermediate to introduce the pyrazole sulfonyl group.
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Final Coupling Reaction: : The final step involves coupling the fluorophenoxy intermediate with the diazepane-pyrazole sulfonyl intermediate under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.
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Reduction: : Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide or thiol group under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated or ketone derivatives, while substitution could introduce various functional groups onto the aromatic ring.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in synthetic organic chemistry.
Biology
Biologically, 2-(2-fluorophenoxy)-1-(4-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)ethanone is investigated for its potential pharmacological properties. It may exhibit activity against certain enzymes or receptors, making it a candidate for drug development.
Medicine
In medicine, the compound’s potential therapeutic effects are explored, particularly in the context of its interactions with biological targets. It could serve as a lead compound for the development of new medications.
Industry
Industrially, this compound might be used in the synthesis of advanced materials or as a specialty chemical in various applications, including coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of 2-(2-fluorophenoxy)-1-(4-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)ethanone involves its interaction with specific molecular targets. These could include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways and targets would depend on the specific biological context and the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-chlorophenoxy)-1-(4-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)ethanone
- 2-(2-bromophenoxy)-1-(4-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)ethanone
- 2-(2-methylphenoxy)-1-(4-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)ethanone
Uniqueness
The presence of the fluorine atom in 2-(2-fluorophenoxy)-1-(4-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)ethanone imparts unique properties, such as increased metabolic stability and potential alterations in biological activity compared to its chloro, bromo, or methyl analogs. This makes it a compound of particular interest for further research and development.
Properties
IUPAC Name |
2-(2-fluorophenoxy)-1-[4-(1,3,5-trimethylpyrazol-4-yl)sulfonyl-1,4-diazepan-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25FN4O4S/c1-14-19(15(2)22(3)21-14)29(26,27)24-10-6-9-23(11-12-24)18(25)13-28-17-8-5-4-7-16(17)20/h4-5,7-8H,6,9-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTNSZICMYCXUIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)S(=O)(=O)N2CCCN(CC2)C(=O)COC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25FN4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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